molecular formula C12H25N3 B2836366 [1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine CAS No. 876717-83-8

[1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine

Cat. No.: B2836366
CAS No.: 876717-83-8
M. Wt: 211.353
InChI Key: ALKYOCFYYIHZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

[1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine is used in various scientific research applications:

Safety and Hazards

This compound is considered hazardous. It has been assigned the signal word “Danger” and is associated with the hazard statements H314-H302+H312, indicating that it can cause skin corrosion/irritation and serious eye damage/eye irritation . The precautionary statements associated with this compound include P264-P270-P280-P303+P361+P353-P304+P340-P305+P351+P338-P310-P330-P331-P363-P403-P501 .

Mechanism of Action

Mode of Action

It’s known that the compound has a piperidine ring, which is a common structural motif in many bioactive compounds . The piperidine ring can interact with various biological targets through hydrogen bonding, ionic interactions, and hydrophobic interactions .

Pharmacokinetics

The compound’s molecular weight (12822 g/mol) and its lipophilic nature suggest that it may be well absorbed and distributed throughout the body . The compound’s metabolism and excretion pathways remain to be determined.

Action Environment

The action of [1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability and efficacy could be affected by the pH of the environment, as changes in pH can alter the compound’s ionization state and thus its ability to interact with its targets . Similarly, temperature can influence the compound’s solubility and diffusion rate, potentially affecting its absorption and distribution within the body.

Biochemical Analysis

Biochemical Properties

[1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase and monoamine oxidase. These interactions are primarily inhibitory, where the compound binds to the active sites of these enzymes, reducing their activity. This inhibition can alter neurotransmitter levels, impacting neural signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes involved in neurotransmission. This compound can affect gene expression by altering transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as acetylcholinesterase, preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling. This compound also inhibits monoamine oxidase, leading to increased levels of monoamine neurotransmitters. These interactions result in altered neurotransmission and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that its inhibitory effects on enzymes can persist, leading to sustained changes in cellular function. Degradation products may also emerge, potentially altering its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can enhance cognitive function by increasing neurotransmitter levels. At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range maximizes beneficial effects while minimizing adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and clearance from the body. These interactions can affect metabolic flux, altering the rates of various biochemical reactions. The compound’s metabolism also involves conjugation reactions, leading to the formation of more water-soluble metabolites that are excreted from the body .

Chemical Reactions Analysis

[1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

    Condensation: It acts as a catalyst in condensation reactions, facilitating the formation of larger molecules.

Comparison with Similar Compounds

[1-Methyl-4-(piperidin-1-yl)piperidin-4-yl]methanamine can be compared with other similar compounds, such as:

These compounds share similar chemical properties and applications but differ in their specific molecular structures and functional groups, which can influence their reactivity and biological activity.

Properties

IUPAC Name

(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-14-9-5-12(11-13,6-10-14)15-7-3-2-4-8-15/h2-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKYOCFYYIHZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CN)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876717-83-8
Record name 1-{1'-methyl-[1,4'-bipiperidin]-4'-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.